Cas no 1341532-31-7 (2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide)

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide structure
1341532-31-7 structure
商品名:2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
CAS番号:1341532-31-7
MF:C7H12N4O
メガワット:168.196380615234
CID:5869120
PubChem ID:64040697

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-1-acetamide, 3-amino-α,4-dimethyl-
    • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
    • 1341532-31-7
    • EN300-1109084
    • AKOS013357316
    • インチ: 1S/C7H12N4O/c1-4-3-11(10-6(4)8)5(2)7(9)12/h3,5H,1-2H3,(H2,8,10)(H2,9,12)
    • InChIKey: YBWHRXLZMXTGHE-UHFFFAOYSA-N
    • ほほえんだ: C(N1N=C(N)C(C)=C1)(C)C(=O)N

計算された属性

  • せいみつぶんしりょう: 168.10111102g/mol
  • どういたいしつりょう: 168.10111102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 86.9Ų

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • ふってん: 406.1±35.0 °C(Predicted)
  • 酸性度係数(pKa): 15.58±0.50(Predicted)

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1109084-1g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7 95%
1g
$699.0 2023-10-27
Enamine
EN300-1109084-2.5g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7 95%
2.5g
$1370.0 2023-10-27
Enamine
EN300-1109084-0.5g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7 95%
0.5g
$671.0 2023-10-27
Enamine
EN300-1109084-0.05g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7 95%
0.05g
$587.0 2023-10-27
Enamine
EN300-1109084-0.25g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7 95%
0.25g
$642.0 2023-10-27
Enamine
EN300-1109084-1.0g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7
1g
$943.0 2023-06-10
Enamine
EN300-1109084-5.0g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7
5g
$2732.0 2023-06-10
Enamine
EN300-1109084-0.1g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7 95%
0.1g
$615.0 2023-10-27
Enamine
EN300-1109084-5g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7 95%
5g
$2028.0 2023-10-27
Enamine
EN300-1109084-10.0g
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide
1341532-31-7
10g
$4052.0 2023-06-10

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide 関連文献

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamideに関する追加情報

Professional Introduction to Compound with CAS No. 1341532-31-7 and Product Name: 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide, identified by its CAS number 1341532-31-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of an amino group and a methyl-substituted pyrazole ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.

The pyrazole moiety in 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Pyrazoles are known for their ability to interact with enzymes and receptors, often leading to therapeutic effects. The 3-amino group and 4-methyl substituent further enhance the compound's potential by introducing sites for further functionalization, allowing chemists to tailor its properties for specific applications.

In recent years, there has been a surge in research focused on developing novel compounds with pyrazole cores due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties. The propanamide group in the molecular structure of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide not only contributes to the compound's solubility but also serves as a linker for additional modifications, enabling the design of more complex derivatives.

One of the most compelling aspects of this compound is its potential in drug discovery. The amino group at the 3-position of the pyrazole ring can be readily coupled with various pharmacophores through amide bond formation, a common strategy in medicinal chemistry. This flexibility allows researchers to explore different chemical entities while maintaining the core pyrazole scaffold, which has demonstrated efficacy in numerous preclinical studies.

Recent advancements in computational chemistry have further enhanced the understanding of how 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several enzymes and receptors implicated in human diseases. For instance, it has shown promise in inhibiting enzymes involved in inflammation and metabolic disorders. These findings align with the growing interest in developing small molecules that modulate these pathways without significant side effects.

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the preparation of a substituted pyrazole followed by functionalization at the 3-position with an amino-propanamide moiety. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes.

In clinical research, 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide has been investigated as a potential therapeutic agent in several disease models. Its ability to interact with biological targets suggests that it could be developed into a drug candidate for conditions such as cancer, diabetes, and autoimmune diseases. While preclinical studies have shown encouraging results, further research is needed to validate its efficacy and safety in human trials.

The versatility of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide extends beyond its therapeutic applications. It serves as a valuable building block for designing novel compounds with tailored properties. Researchers can modify various parts of its structure to optimize its bioavailability, target specificity, and pharmacokinetic profile. This adaptability makes it an indispensable tool in drug discovery pipelines.

The chemical properties of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide, including its solubility, stability, and reactivity, have been thoroughly characterized. These properties are crucial for determining how it behaves in different environments, such as during synthesis or when administered in vivo. Understanding these characteristics helps researchers optimize conditions for its use in various applications.

Future directions in research on 2-(3-amino-4-methyl-1H-pyrazol-1-yloxy)-propanamide include exploring its mechanisms of action and identifying new therapeutic targets. By delving deeper into its biological interactions, scientists can uncover new insights into disease pathogenesis and develop more effective treatments. Additionally, green chemistry approaches are being employed to make its synthesis more sustainable and environmentally friendly.

In conclusion,2-(3-amino--methyl--pyazol--amido)-propionitrile (CAS No: 1341532--31--7) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and diverse biological activities make it a valuable asset for drug discovery efforts aimed at addressing various human diseases.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd